Trichloro(octyl)silane

Catalog No.
S599026
CAS No.
5283-66-9
M.F
C8H17Cl3Si
M. Wt
247.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trichloro(octyl)silane

CAS Number

5283-66-9

Product Name

Trichloro(octyl)silane

IUPAC Name

trichloro(octyl)silane

Molecular Formula

C8H17Cl3Si

Molecular Weight

247.7 g/mol

InChI

InChI=1S/C8H17Cl3Si/c1-2-3-4-5-6-7-8-12(9,10)11/h2-8H2,1H3

InChI Key

RCHUVCPBWWSUMC-UHFFFAOYSA-N

SMILES

CCCCCCCC[Si](Cl)(Cl)Cl

Solubility

Soluble in carbon tetrachloride

Synonyms

octyltrichlorosilane

Canonical SMILES

CCCCCCCC[Si](Cl)(Cl)Cl

Surface modification

Trichloro(octyl)silane is widely used as a surface modifying agent for various materials, including glass, metals, ceramics, and polymers [, ]. Its reactive chlorine groups readily react with hydroxyl groups (OH) present on the surface of these materials, forming a covalent bond and creating a new organic layer. This modification process can significantly alter the surface properties of the material, such as:

  • Improving hydrophobicity: Trichloro(octyl)silane introduces a hydrophobic (water-repelling) octyl group to the surface, making it water-resistant []. This property is valuable in applications like microfluidics, self-cleaning surfaces, and corrosion protection.
  • Enhancing adhesion: The organic layer created by trichloro(octyl)silane can improve the adhesion between different materials []. This is crucial for applications like composite materials, where strong bonding between components is essential.
  • Introducing specific functionalities: By attaching different functional groups to the octyl chain in trichloro(octyl)silane, researchers can tailor the surface properties for specific applications. For example, attaching amine groups can create biocompatible surfaces for medical devices [].

Synthesis of organosilicon materials

Trichloro(octyl)silane serves as a building block for the synthesis of various organosilicon materials, including silanes, siloxanes, and polysilsesquioxanes []. These materials possess unique properties like thermal stability, electrical insulating properties, and flame retardancy, making them valuable in various applications, such as:

  • Electronic materials: Organosilicon materials derived from trichloro(octyl)silane can be used as dielectric materials in electronic devices due to their excellent electrical insulating properties [].
  • Polymer composites: When incorporated into polymers, these organosilicon materials can enhance their thermal stability, mechanical strength, and flame retardancy [].
  • Coatings and sealants: Organosilicon materials derived from trichloro(octyl)silane can be used as coatings and sealants due to their water-repellent properties and good adhesion to various substrates [].

Research in other fields

Trichloro(octyl)silane also finds applications in other areas of scientific research, including:

  • Development of new catalysts: Researchers are exploring the use of trichloro(octyl)silane in the synthesis of new catalysts for various chemical reactions [].
  • Biomedical research: The ability of trichloro(octyl)silane to modify surfaces is being investigated for creating biocompatible materials for implants and biosensors [].

Trichloro(octyl)silane, also known as octyltrichlorosilane, is a chemical compound with the formula C8_8H17_{17}Cl3_3Si. It is characterized by a colorless liquid form and a pungent odor. This compound features three chlorine atoms attached to a silicon atom, which is also bonded to an octyl group (a straight-chain alkyl group with eight carbon atoms). The presence of reactive chlorine groups allows trichloro(octyl)silane to engage in significant chemical interactions, particularly with hydroxyl groups present on various surfaces, facilitating the formation of covalent bonds and altering surface properties of materials such as glass, metals, and polymers .

OTS is a hazardous material and should be handled with appropriate precautions:

  • Highly corrosive: Contact with skin or eyes can cause

Trichloro(octyl)silane primarily undergoes hydrolysis when exposed to water, resulting in the release of hydrochloric acid and the formation of octanol. The balanced chemical reaction can be represented as follows:

C8H17Cl3Si+3H2OC8H17OH+3HCl+SiO2\text{C}_8\text{H}_{17}\text{Cl}_3\text{Si}+3\text{H}_2\text{O}\rightarrow \text{C}_8\text{H}_{17}\text{OH}+3\text{HCl}+\text{SiO}_2

Additionally, trichloro(octyl)silane can react with hydroxyl-containing compounds to form siloxane bonds (Si-O-Si), which are fundamental in the synthesis of silicone polymers. This reactivity allows it to function effectively as a surface modifier .

The synthesis of trichloro(octyl)silane typically involves the reaction of silicon tetrachloride with n-octene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction can be summarized by the following equation:

SiCl4+C8H16+AlCl3C8H17SiCl3+HCl+AlCl2Cl\text{SiCl}_4+\text{C}_8\text{H}_{16}+\text{AlCl}_3\rightarrow \text{C}_8\text{H}_{17}\text{SiCl}_3+\text{HCl}+\text{AlCl}_2\text{Cl}

This method allows for the formation of trichloro(octyl)silane from readily available precursors .

Trichloro(octyl)silane has a variety of applications across different fields:

  • Surface Modification: It is widely used to modify the surfaces of materials like glass and metals, enhancing hydrophobic properties.
  • Silicone Synthesis: Serves as an intermediate in producing silicone materials, which possess unique thermal stability and electrical insulating properties.
  • Coatings: Utilized in creating protective coatings that improve resistance to moisture and chemical attack.
  • Research

Interaction studies involving trichloro(octyl)silane often focus on its ability to modify surface properties through chemical grafting. For instance, it has been shown to effectively alter the wettability of surfaces by forming hydrophobic layers when reacted with hydroxyl groups on substrates like paper or glass. This modification can lead to significant changes in surface energy and texture, enhancing performance in applications such as coatings and adhesives .

Trichloro(octyl)silane belongs to a class of organosilicon compounds that includes various alkyltrichlorosilanes. Below is a comparison with other similar compounds:

Compound NameFormulaUnique Features
Trichloro(methyl)silaneC1_1H3_3Cl3_3SiShorter alkyl chain; used for different surface modifications.
Trichloro(ethyl)silaneC2_2H5_5Cl3_3SiIntermediate length chain; similar applications but different reactivity profiles.
Trichloro(propyl)silaneC3_3H7_7Cl3_3SiIntermediate length chain; offers different hydrophobicity compared to octyl variant.
Trichloro(1H,1H,2H,2H-perfluorooctyl)silaneC8_8F13_13Cl3_3SiFluorinated variant; exhibits superior water repellency compared to non-fluorinated silanes.

Trichloro(octyl)silane's uniqueness lies in its balance between organic and inorganic functionalities due to its longer octyl chain, which enhances its effectiveness as a surface modifier while maintaining compatibility with silicone chemistry .

Trichloro(octyl)silane emerged as a critical organosilicon compound during the late 20th century, driven by advancements in surface chemistry and nanotechnology. Early reports of its synthesis appeared in the 1960s, with systematic studies on alkyltrichlorosilanes intensifying after Heath's 1992 work on silicon nanocrystal synthesis using trichlorooctylsilane precursors. The compound gained prominence in 2015 when Kissel and Brinker patented its use in fluorine-free superhydrophobic aerogels, highlighting its role in eco-friendly material design. Academic interest surged further in 2020 when researchers demonstrated its bifunctional effects in perovskite solar cells, merging surface passivation with environmental stability.

Nomenclature and Chemical Identification

Systematic Name: Trichloro(octyl)silane
Alternative Designations:

  • Octyltrichlorosilane
  • n-Octyltrichlorosilane
  • Silane, trichlorooctyl- (IUPAC)

Molecular Formula: C₈H₁₇Cl₃Si
Molecular Weight: 247.66 g/mol
CAS Registry: 5283-66-9
Key Spectral Identifiers:

  • IR: Si-Cl stretching at 550 cm⁻¹
  • NMR (¹H): δ 0.6–1.6 ppm (octyl chain), δ 3.7 ppm (Si-CH₂)

Industrial and Academic Relevance

This compound bridges industrial manufacturing and advanced research:

  • Industrial: Production of hydrophobic coatings for textiles (85% market share in specialty silanes), anti-reflective optical components, and corrosion-resistant metal treatments
  • Academic: Cited in 120+ studies since 2015 for applications ranging from perovskite photovoltaics to bioactive surface engineering

Molecular Structure and Bonding Characteristics

Trichloro(octyl)silane possesses the molecular formula C8H17Cl3Si with a molecular weight of 247.66-247.67 grams per mole [1] [4] [5]. The compound features a central silicon atom bonded to three chlorine atoms and one octyl group, creating a tetrahedral geometry around the silicon center [1] [2]. The octyl group consists of a linear eight-carbon alkyl chain (CH3(CH2)7-) attached directly to the silicon atom [1] [16].

The silicon-chlorine bonds exhibit polar covalent character due to the electronegativity difference between silicon and chlorine atoms [2]. These Si-Cl bonds are highly reactive and contribute significantly to the compound's hydrolytic properties [2] [5]. The silicon-carbon bond connecting the octyl chain to the silicon center demonstrates typical organometallic bonding characteristics, with the silicon atom displaying sp3 hybridization [1] [4].

The molecular structure can be represented by the SMILES notation CCCCCCCCSi(Cl)Cl, indicating the linear octyl chain terminating at the trichlorosilane functional group [1] [4] [10]. The InChI key RCHUVCPBWWSUMC-UHFFFAOYSA-N provides unique identification for this specific molecular arrangement [1] [4] [10].

Thermodynamic Properties

Boiling Point and Vapor Pressure

Trichloro(octyl)silane exhibits a boiling point of 233°C at 731 mmHg, as consistently reported across multiple commercial sources [1] [5] [12]. Alternative measurements from Gelest indicate a slightly lower boiling point range of 224-226°C [11]. This variation may be attributed to differences in measurement conditions and sample purity.

The compound demonstrates relatively low vapor pressure, with values ranging from 0 to 3.5 Pa at 25°C [5] [7]. The vapor density exceeds that of air, with measurements indicating a value greater than 1 relative to air [1] [5] [16]. This property is consistent with the compound's molecular weight and contributes to its tendency to remain in the liquid phase under standard conditions.

Density and Refractive Index

The density of trichloro(octyl)silane at 25°C is consistently reported as 1.07 g/mL across multiple sources [1] [5] [12] [16]. Gelest provides a more precise measurement of 1.0744 g/mL [11], while the specific gravity is documented as 1.074 [5] [7]. These values indicate that the compound is denser than water, which is expected given the presence of three chlorine atoms and the silicon center.

The refractive index exhibits some variation depending on the source and measurement conditions. Sigma-Aldrich reports a value of 1.447 at 20°C using the sodium D-line [1] [12], while Thermo Fisher specifies a range of 1.4460-1.4510 at 20°C [4] [15]. Gelest provides a value of 1.4490 at 20°C [11]. These measurements demonstrate the compound's optical properties and are consistent with organic silicon compounds containing alkyl chains.

PropertyValueSource
Boiling Point233°C at 731 mmHgSigma-Aldrich, ChemicalBook [1] [5]
Density (25°C)1.07 g/mLMultiple sources [1] [5] [12]
Refractive Index1.447-1.451Various suppliers [1] [4] [11]
Vapor Pressure (25°C)0-3.5 PaChemicalBook [5]

Reactivity Profiles

Hydrolysis Kinetics

Trichloro(octyl)silane undergoes rapid hydrolysis when exposed to water, generating hydrochloric acid and heat [2] [3] [5]. The hydrolysis reaction follows the general mechanism for chlorosilanes, where each silicon-chlorine bond is sequentially replaced by silicon-oxygen bonds through reaction with water molecules [2] [5].

Based on experimental modeling, when trichloro(octyl)silane is spilled into an excess of water (at least 5-fold excess), half of the maximum theoretical yield of hydrogen chloride gas is produced within 2.9 minutes [2]. This rapid reaction rate demonstrates the compound's high hydrolytic sensitivity and explains its classification as a water-reactive substance [2] [3].

The hydrolysis products include silanols and ultimately siloxane polymers, as the initially formed silanol groups can undergo condensation reactions [5]. The reaction is highly exothermic, contributing to the hazardous nature of uncontrolled water contact [2] [3].

Air and Moisture Sensitivity

Trichloro(octyl)silane exhibits extreme sensitivity to atmospheric moisture, reacting vigorously with water vapor in air to produce hydrogen chloride gas [2] [3] [5]. The compound is classified with a hydrolytic sensitivity rating of 8, indicating that it reacts rapidly with moisture, water, and protic solvents [5] [7].

Upon exposure to moist air, the compound generates visible hydrogen chloride fumes, which accounts for its description as a "fuming liquid" [5] [7]. This reactivity necessitates storage under inert atmosphere conditions, typically under nitrogen or argon gas [5]. The moisture sensitivity extends to all protic solvents, making the compound incompatible with alcohols, water, and other hydroxyl-containing substances [2] [5].

The air reactivity is primarily attributed to the presence of three highly electrophilic silicon-chlorine bonds, which readily undergo nucleophilic attack by water molecules present in atmospheric moisture [2] [5]. This reactivity profile is characteristic of chlorosilanes and contributes to their utility as surface modification agents.

Spectroscopic Characterization

FTIR and NMR Spectral Signatures

Infrared spectroscopy of trichloro(octyl)silane reveals characteristic absorption bands that confirm its molecular structure [18] [19] [20]. The compound exhibits strong silicon-chlorine stretching vibrations in the region of 600-500 cm⁻¹, which are diagnostic for trichlorosilane functional groups [18] [22]. The alkyl chain contributions appear as strong carbon-hydrogen stretching vibrations in the 2850-2950 cm⁻¹ region, typical of saturated hydrocarbon chains [22].

Physical Description

Octyltrichlorosilane is a colorless liquid with a pungent odor. It is decomposed by water to hydrochloric acid with evolution of heat. It is corrosive to metals and tissue. It is used as an intermediate for silicones.
Liquid

Color/Form

Fuming liquid
Water-white liquid

Boiling Point

232.0 °C
232 °C

Density

1.073 g/mL

Odor

Pungent, irritating odo

UNII

JV18I1WCU8

GHS Hazard Statements

Aggregated GHS information provided by 92 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (10.87%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

5283-66-9

Wikipedia

Octyltrichlorosilane

Use Classification

Fire Hazards -> Corrosives, Reactive - 2nd degree

Methods of Manufacturing

Reaction of silicon tetrachloride and octylmagnesium chloride

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
Silane, trichlorooctyl-: ACTIVE

Storage Conditions

SRP: Operations involving entry into tanks or closed vessels, and emergency situations, require consideration of potentially oxygen deficient, or "immediately dangerous to life and health" IDLH environments. This may necessitate use of a self-contained breathing apparatus (SCBA), or a positive pressure supplied air respirator.
All containers, pipes, apparatus, installations and structures used for manufacture, storage, transport, or use of these substances must be of material resistant to corrosive substances or be protected by suitable coatings ... All containers or receptacles should be clearly labelled to indicate their contents and should bear the danger symbol for corrosives. /Corrosive substances/

Dates

Modify: 2023-08-15

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